molecular formula C12H7ClN2O B6367552 4-(4-Chloro-3-cyanophenyl)-2-hydroxypyridine CAS No. 1261889-10-4

4-(4-Chloro-3-cyanophenyl)-2-hydroxypyridine

Cat. No.: B6367552
CAS No.: 1261889-10-4
M. Wt: 230.65 g/mol
InChI Key: AENCBMPPNRKFOI-UHFFFAOYSA-N
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Description

4-(4-Chloro-3-cyanophenyl)-2-hydroxypyridine is a heterocyclic compound featuring a pyridine core substituted with a hydroxyl group at position 2 and a 4-chloro-3-cyanophenyl moiety at position 4. Its molecular formula is C₁₂H₇ClN₂O (molecular weight: 230.65 g/mol) . This compound is of interest in medicinal chemistry due to its structural similarity to intermediates used in drug development, particularly for antimicrobial and anticancer agents .

Properties

IUPAC Name

2-chloro-5-(2-oxo-1H-pyridin-4-yl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClN2O/c13-11-2-1-8(5-10(11)7-14)9-3-4-15-12(16)6-9/h1-6H,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AENCBMPPNRKFOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=O)NC=C2)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70682938
Record name 2-Chloro-5-(2-oxo-1,2-dihydropyridin-4-yl)benzonitrile
Source EPA DSSTox
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Molecular Weight

230.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261889-10-4
Record name Benzonitrile, 2-chloro-5-(1,2-dihydro-2-oxo-4-pyridinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261889-10-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-5-(2-oxo-1,2-dihydropyridin-4-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70682938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Phosphoryl Trichloride-Mediated Chlorination

A two-step protocol converts 4-chloropyridine-3-carboxamide to 4-chloro-3-cyanopyridine using POCl₃ and triethylamine in THF:

Reaction Conditions :

  • Step 1 : 0°C to 20°C, 3 hours

  • Reagents : POCl₃ (1.607 mL, 17.24 mmol), Et₃N (19.23 mL, 138 mmol)

  • Yield : 87.89%

Mechanistic Insight :
Triethylamine acts as a HCl scavenger, facilitating the conversion of the carboxamide to the nitrile via intermediate imidoyl chloride formation.

Bis(trichloromethyl)carbonate Chlorination

Chinese Patent CN101659637A demonstrates an eco-friendly approach using bis(trichloromethyl)carbonate (BTC) for chlorinating 3-cyanopyridine-N-oxide:

ParameterValue
SolventDichloroethane
Temperature-5°C → 60°C (gradient)
CatalystTriethylamine
Yield82% (optimized conditions)

This method reduces phosphorus waste compared to POCl₃ routes.

Hydroxypyridine Core Synthesis

Ring-Formation via Cyclocondensation

Academia.edu documentation highlights cyclocondensation of β-ketonitriles with ammonia derivatives as a viable pathway:

General Reaction :
RC(O)CH2CN+NH32-Hydroxypyridine+H2O\text{RC(O)CH}_2\text{CN} + \text{NH}_3 \rightarrow \text{2-Hydroxypyridine} + \text{H}_2\text{O}

Optimized Conditions :

  • Solvent : Ethylene dichloride/acetonitrile (3:1 v/v)

  • Temperature : 80°C, 6 hours

  • Yield Range : 45-68%

Coupling Methodologies for Aryl Group Introduction

Suzuki-Miyaura Cross-Coupling

PMC-article data (2023) demonstrates the efficacy of Pd(PPh₃)₄ for attaching 4-chloro-3-cyanophenyl to 2-hydroxypyridine:

Typical Protocol :

  • Catalyst : Pd(PPh₃)₄ (5 mol%)

  • Base : Na₂CO₃ (2 equiv)

  • Solvent : Dioxane/H₂O (3:1)

  • Temperature : 100°C, 12 hours

  • Yield : 74%

Substrate Limitations :

  • Requires bromo- or iodo-pyridine precursors

  • Hydroxyl group must be protected (e.g., as MEM ether)

Integrated Synthetic Routes

Sequential Chlorination-Cyanation-Coupling

Combining methods from ChemicalBook and PMC data yields a three-step sequence:

  • Chlorination : 4-Chloropyridine-3-carboxamide → 4-chloro-3-cyanopyridine (87.89% yield)

  • Borylation : Install pinacol boronate ester at pyridine C4

  • Suzuki Coupling : Attach to 2-hydroxypyridine derivative (74% yield)

Overall Yield : 64.9% (0.879 × 0.74)

SolventProcess Mass Intensity (PMI)
THF12.4
Dichloroethane8.9
Acetonitrile6.3

Data adapted from

Chemical Reactions Analysis

Types of Reactions

4-(4-Chloro-3-cyanophenyl)-2-hydroxypyridine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Formation of 4-(4-Chloro-3-cyanophenyl)-2-pyridone.

    Reduction: Formation of 4-(4-Chloro-3-aminophenyl)-2-hydroxypyridine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to 4-(4-Chloro-3-cyanophenyl)-2-hydroxypyridine. For instance, derivatives of pyridine and their substituted forms have shown promising results against various cancer cell lines. The mechanism often involves the inhibition of specific kinases that are crucial for cancer cell proliferation.

Case Study: Cytotoxicity Against Cancer Cell Lines
A study evaluated the cytotoxic effects of pyridine derivatives, including 4-(4-Chloro-3-cyanophenyl)-2-hydroxypyridine, against human lung cancer cell lines (A-549) and breast cancer cell lines (MCF-7). The results indicated that these compounds exhibited significant antiproliferative activity with IC50 values ranging from 5 to 20 µM, suggesting their potential as therapeutic agents in cancer treatment .

CompoundCell LineIC50 (µM)
4-(4-Chloro-3-cyanophenyl)-2-hydroxypyridineA-54910
4-(4-Chloro-3-cyanophenyl)-2-hydroxypyridineMCF-715

Organic Synthesis Applications

Nucleophilic Reactions
4-(4-Chloro-3-cyanophenyl)-2-hydroxypyridine serves as a versatile nucleophile in organic synthesis. Its hydroxypyridine moiety can participate in various reactions, including N- and O-functionalization processes. These reactions are valuable for synthesizing more complex organic molecules.

Case Study: Synthesis of Heterocycles
In a synthetic approach, researchers utilized 4-(4-Chloro-3-cyanophenyl)-2-hydroxypyridine to create novel heterocyclic compounds. The reaction conditions were optimized to enhance yield and selectivity, demonstrating the compound's utility as a building block in drug discovery .

Agrochemical Applications

Pesticide Development
The compound has also been explored for its potential use in agrochemicals, particularly as a precursor for developing herbicides and fungicides. The chlorinated phenyl group enhances its biological activity against specific pests.

Case Study: Herbicidal Activity
A study assessed the herbicidal efficacy of formulations containing derivatives of 4-(4-Chloro-3-cyanophenyl)-2-hydroxypyridine. Results showed effective control over several weed species with minimal phytotoxicity to crops, indicating its potential as an environmentally friendly herbicide .

FormulationTarget Weed SpeciesEfficacy (%)
Compound AAmaranthus spp.85
Compound BSetaria spp.78

Mechanism of Action

The mechanism of action of 4-(4-Chloro-3-cyanophenyl)-2-hydroxypyridine involves its interaction with specific molecular targets:

    Enzyme Inhibition: It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

    Receptor Modulation: It can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

    DNA Intercalation: It can intercalate into DNA, disrupting replication and transcription processes, which is useful in anticancer research.

Comparison with Similar Compounds

Structural and Physical Properties

Key structural analogs and their properties are summarized below:

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents Reference
4-(4-Chloro-3-cyanophenyl)-2-hydroxypyridine C₁₂H₇ClN₂O 230.65 Not reported 2-OH, 4-(4-Cl-3-CN-phenyl)
6-(4-Chlorophenyl)-2-hydroxypyridine-3-carbonitrile C₁₂H₇ClN₂O 230.65 Not reported 2-OH, 6-(4-Cl-phenyl), 3-CN
2-Amino-4-(4-chlorophenyl)-3-cyano-6-(4-methoxyphenyl)pyridine C₁₉H₁₄ClN₃O 347.79 268–287 2-NH₂, 4-(4-Cl-phenyl), 3-CN, 6-(4-OCH₃-phenyl)
4-(4-Chlorophenyl)-3-cyano-6-(thien-2-yl)-1H-pyridin-2-one C₁₆H₈ClN₂OS 314.76 Not reported 2-one, 4-(4-Cl-phenyl), 3-CN, 6-thienyl

Key Observations :

  • Substituent Position: The position of the hydroxyl group (2-hydroxyl vs. 3-cyano in the pyridine ring) significantly impacts polarity and hydrogen-bonding capacity. For example, 2-hydroxypyridine derivatives exhibit higher aqueous solubility compared to non-hydroxylated analogs .
  • Melting Points: Amino-substituted analogs (e.g., 2-amino derivatives) show higher melting points (268–287°C) due to intermolecular hydrogen bonding , whereas the target compound’s melting point remains unreported.
  • Electron-Withdrawing Effects: The 3-cyano group enhances electrophilic substitution resistance, a property shared across analogs .

Analog-Specific Pathways :

  • 2-Amino-4-(4-chlorophenyl)-3-cyano-6-(4-methoxyphenyl)pyridine: Prepared via a multi-component reaction involving 4-methoxyphenylacetonitrile, 4-chlorobenzaldehyde, and ammonium acetate in DMF .
  • Thienyl-Substituted Analog: Synthesized using 2-acetylthiophene and ethyl cyanoacetate, highlighting the role of heterocyclic aldehydes in modifying electronic properties .

Reactivity and Functionalization

  • Hydroxyl Group Reactivity : The 2-hydroxyl group in the target compound can undergo alkylation or acylation, similar to 2-hydroxypyridine derivatives .
  • Cyano Group Utility: The 3-cyano substituent allows for further functionalization, such as hydrolysis to carboxylic acids or reduction to amines, a feature shared with analogs like 6-(4-chlorophenyl)-2-hydroxypyridine-3-carbonitrile .
  • Chlorophenyl Stability : The 4-chlorophenyl group is resistant to nucleophilic aromatic substitution under mild conditions, consistent with analogs in and .

Crystallographic and Analytical Characterization

  • X-ray Diffraction : Structural analogs (e.g., 4-(1H-indol-3-yl)-2-(4-methoxyphenyl)-6-phenylpyridine-3-carbonitrile) are resolved using SHELX and ORTEP-3 software, confirming substituent positions .
  • Spectroscopic Data: IR: Cyano stretches (~2200 cm⁻¹) and hydroxyl bands (~3200 cm⁻¹) are consistent across analogs . ¹H NMR: Aromatic protons in the target compound resonate at δ 7.2–8.5 ppm, similar to 6-(4-chlorophenyl)-2-hydroxypyridine-3-carbonitrile .

Biological Activity

4-(4-Chloro-3-cyanophenyl)-2-hydroxypyridine is a heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound 4-(4-Chloro-3-cyanophenyl)-2-hydroxypyridine features a pyridine ring substituted with a hydroxyl group and a chlorinated phenyl group. Its structural formula can be represented as follows:

C11H8ClN2O\text{C}_{11}\text{H}_{8}\text{ClN}_{2}\text{O}

Key Features

  • Molecular Weight : 224.65 g/mol
  • Solubility : Soluble in organic solvents like DMSO and ethanol.
  • Functional Groups : Hydroxyl (-OH), cyano (-C≡N), and chloro (-Cl) groups contribute to its reactivity and biological activity.

Antimicrobial Properties

Recent studies have indicated that 4-(4-Chloro-3-cyanophenyl)-2-hydroxypyridine exhibits significant antimicrobial activity. The compound has been tested against various bacterial strains, demonstrating effectiveness particularly against Gram-positive bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Bacillus subtilis16 µg/mL

These results suggest that the compound may inhibit bacterial growth by targeting essential cellular processes, potentially through enzyme inhibition or disruption of membrane integrity .

Anticancer Activity

In addition to its antimicrobial properties, 4-(4-Chloro-3-cyanophenyl)-2-hydroxypyridine has been investigated for its anticancer potential. Studies have shown that it induces apoptosis in cancer cell lines through the activation of caspase pathways.

Case Study: Breast Cancer Cell Lines

A study evaluated the effects of this compound on various breast cancer cell lines, revealing:

  • Cell Lines Tested : MCF-7 and T47D
  • IC50 Values :
    • MCF-7: 15 µM
    • T47D: 10 µM

The compound exhibited selective cytotoxicity towards cancer cells while showing minimal toxicity to normal cells, indicating its potential as a therapeutic agent .

The biological activity of 4-(4-Chloro-3-cyanophenyl)-2-hydroxypyridine is attributed to its ability to interact with specific molecular targets. Notably, it may act as an inhibitor of xanthine oxidase, an enzyme involved in uric acid production. This inhibition could be beneficial in treating conditions such as hyperuricemia and gout .

Structure-Activity Relationship (SAR)

The structure of 4-(4-Chloro-3-cyanophenyl)-2-hydroxypyridine allows for various modifications that can enhance its biological activity. For instance:

  • Substitution at the Phenyl Ring : Modifying the chloro or cyano groups can lead to compounds with improved potency.
  • Hydroxyl Group Positioning : Altering the position of the hydroxyl group relative to the pyridine ring can significantly affect the compound's interaction with biological targets.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 4-(4-Chloro-3-cyanophenyl)-2-hydroxypyridine, it is useful to compare it with structurally similar compounds:

Compound Biological Activity IC50 (µM)
4-(3-Cyanophenyl)-2-hydroxypyridineModerate anticancer activity25
4-(Chlorophenyl)-2-hydroxypyridineAntimicrobial but less potent40

This comparison highlights the enhanced potency of 4-(4-Chloro-3-cyanophenyl)-2-hydroxypyridine due to its specific structural features .

Q & A

Q. What are the optimal synthetic routes for 4-(4-Chloro-3-cyanophenyl)-2-hydroxypyridine, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The compound can be synthesized via multicomponent reactions involving 4-chlorobenzaldehyde, ethyl cyanoacetate, and ammonium acetate under reflux conditions in ethanol or dimethylformamide (DMF). Key steps include:

  • Condensation : Reacting 4-chlorobenzaldehyde with ethyl cyanoacetate in the presence of ammonium acetate to form an α,β-unsaturated intermediate .
  • Cyclization : Refluxing the intermediate with hydroxylamine or other nucleophiles to form the pyridine core .
  • Optimization : Adjusting temperature (70–100°C), solvent polarity, and catalyst loading (e.g., piperidine as a base) to improve yields (typically 60–85%). Monitor reaction progress via thin-layer chromatography (TLC) using ethyl acetate/hexane (3:7) as the mobile phase .

Table 1: Synthesis Optimization Parameters

ParameterOptimal RangeImpact on Yield
Temperature80–90°CMaximizes cyclization efficiency
SolventEthanol or DMFHigher polarity improves solubility
Catalyst (Piperidine)5–10 mol%Accelerates condensation
Reaction Time6–8 hoursPrevents over-oxidation

Q. How can the purity and structural integrity of 4-(4-Chloro-3-cyanophenyl)-2-hydroxypyridine be validated post-synthesis?

Methodological Answer: Use a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) : Perform ¹H/¹³C NMR in DMSO-d₆ to confirm substitution patterns (e.g., hydroxyl proton at δ 12.5 ppm, aromatic protons at δ 7.2–8.1 ppm) .
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) to verify molecular ion peak at m/z 205.64 (M⁺) .
  • X-ray Crystallography : Resolve crystal structure to confirm planarity of the pyridine ring and Cl/CN substituent orientations (e.g., C–Cl bond length ~1.73 Å) .
  • HPLC : Use a C18 column with acetonitrile/water (70:30) to assess purity (>98%) .

Advanced Research Questions

Q. What computational methods are suitable for predicting the biological activity of 4-(4-Chloro-3-cyanophenyl)-2-hydroxypyridine, and how do they compare to empirical data?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., bacterial dihydrofolate reductase). The chloro and cyano groups exhibit strong hydrophobic interactions, while the hydroxyl group forms hydrogen bonds .
  • QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP (calculated ~2.8) and polar surface area (~50 Ų) to predict antimicrobial IC₅₀ values .
  • Validation : Compare computational predictions with empirical MIC values (e.g., Staphylococcus aureus: 8–16 µg/mL). Discrepancies may arise due to membrane permeability limitations not captured in silico .

Table 2: Predicted vs. Observed Biological Activity

OrganismPredicted IC₅₀ (µg/mL)Observed MIC (µg/mL)
E. coli12.516
C. albicans2532
S. aureus88

Q. How can researchers resolve contradictions in reported biological activities of 4-(4-Chloro-3-cyanophenyl)-2-hydroxypyridine derivatives across different studies?

Methodological Answer: Contradictions often arise from variations in:

  • Assay Conditions : Standardize protocols (e.g., broth microdilution vs. agar diffusion) and control for pH, temperature, and inoculum size .
  • Structural Analogues : Compare substituent effects (e.g., replacing Cl with F reduces hydrophobicity, altering bioavailability) .
  • Batch Purity : Use HPLC to confirm compound homogeneity; impurities >2% can skew activity .
  • Resistance Mechanisms : Screen for efflux pump overexpression in microbial strains using ethidium bromide accumulation assays .

Key Steps for Reproducibility:

  • Validate synthetic routes with NMR/MS.
  • Use clinical isolate banks (e.g., ATCC strains) for bioassays.
  • Report full experimental conditions in supplementary data .

Data Contradiction Analysis

  • Issue : Conflicting reports on cytotoxicity (IC₅₀ ranges from 10–50 µM in cancer cell lines).
  • Resolution :
    • Test under uniform conditions (e.g., MTT assay, 48-hour exposure).
    • Account for cell line-specific ABC transporter activity using inhibitors like verapamil .

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